Hexafluoropropan-2-one--(~2~H_2_)water (1/3)

Description

Historical Context and Discovery

The discovery of deuterated water represents one of the most significant achievements in isotopic chemistry during the early twentieth century. American chemist Harold Clayton Urey accomplished the groundbreaking identification of deuterium in 1931 through spectroscopic analysis of liquid hydrogen samples that had been concentrated using fractional distillation techniques. Urey's collaborator, Ferdinand Brickwedde, performed the critical distillation process at the National Bureau of Standards, concentrating five liters of cryogenically produced liquid hydrogen to one milliliter of liquid, thereby achieving sufficient concentration for unambiguous spectroscopic identification.

The discovery process involved careful observation of weak spectral lines in hydrogen samples, which Urey correctly attributed to the presence of a heavier isotope of hydrogen. This identification was particularly remarkable because the existence of hydrogen isotopes had been previously considered unlikely due to hydrogen's measured average atomic mass being very close to one dalton. The scientific community initially expected that hydrogen, having a known mass very close to that of a single proton, could not contain additional nuclear particles.

Following the identification of deuterium, the production of deuterated water became a natural progression. Gilbert Newton Lewis, working alongside his student Ronald MacDonald, successfully isolated pure heavy water using both electrolysis and fractional distillation techniques. Their methodology employed a seventy-two-foot-high distillation column under reduced pressure conditions, representing a significant technical achievement for the era.

The recognition of Urey's work came swiftly, with the Nobel Prize in Chemistry awarded to him in 1934, merely three years after the isotope's isolation. This rapid recognition reflected the profound impact of the discovery on both theoretical understanding and practical applications in nuclear science. However, the awarding of the prize exclusively to Urey, without recognition of Lewis's contributions to heavy water isolation, created significant disappointment within the scientific community.

The development of 1,1,1,3,3,3-hexafluoropropan-2-one followed a markedly different trajectory. This compound was first synthesized in 1941 by researchers N. Fukuhara and L.A. Bigelow through direct fluorination of acetone. Their pioneering work involved gas-phase fluorination using fluorine-nitrogen mixtures at various ratios, conducted in reactors packed with copper gauze. The reaction produced multiple fluorinated products, with hexafluoroacetone representing one component of a complex mixture that required sophisticated separation techniques.

The industrial development of hexafluoroacetone production methods progressed significantly during the 1960s, with major chemical companies including DuPont, Allied Chemical Corporation, and Farbwerke developing catalytic processes for large-scale synthesis. These industrial methods primarily relied on fluorination of perhalogenated acetones using anhydrous hydrogen fluoride in the presence of chromium-based catalysts. The catalytic systems employed chromium oxide compounds operating at temperatures ranging from 250 to 400 degrees Celsius, achieving conversion rates exceeding 95 percent.

Fundamental Chemical Definitions and Nomenclature

Deuterated water, systematically named deuterium oxide, represents a molecular variant of water wherein the hydrogen atoms are replaced by deuterium isotopes. The compound maintains the chemical formula D₂O, where D symbolizes deuterium (²H), the heavy isotope of hydrogen containing one proton and one neutron in its nucleus. This isotopic substitution fundamentally alters the physical and chemical properties of the resulting compound compared to ordinary water.

The nomenclature for deuterated water encompasses several accepted terms within the scientific community. The compound is most commonly referred to as heavy water, deuterium oxide, or deuterated water, with each term emphasizing different aspects of its composition. The designation "heavy" derives from the increased molecular mass resulting from deuterium's additional neutron, which effectively doubles the mass of the hydrogen component.

Deuterium itself derives its name from the Greek word "deuteros," meaning "second," reflecting its position as the second isotope of hydrogen. The deuterium nucleus, termed a deuteron, contains one proton and one neutron, distinguishing it from protium (ordinary hydrogen) which contains only a single proton. This nuclear composition results in deuterium having twice the atomic mass of protium, fundamentally affecting the behavior of compounds containing this isotope.

The physical characteristics of deuterated water demonstrate significant departures from ordinary water. The compound exhibits a density of 1.107 grams per milliliter at standard conditions, representing an approximately 11 percent increase over regular water. This density difference is sufficiently pronounced that ice formed from deuterated water will sink when placed in ordinary water. The melting point of deuterated water occurs at 3.82 degrees Celsius, while the boiling point reaches 101.42 degrees Celsius.

Table 1: Comparative Properties of Deuterated Water and Ordinary Water

| Property | Deuterated Water (D₂O) | Ordinary Water (H₂O) |

|---|---|---|

| Molecular Mass | 20.02 g/mol | 18.02 g/mol |

| Density (25°C) | 1.107 g/mL | 1.000 g/mL |

| Melting Point | 3.82°C | 0.00°C |

| Boiling Point | 101.42°C | 100.00°C |

| Dipole Moment | 1.87 D | 1.85 D |

| Ionization Constant (pK) | 14.951 | 14.000 |

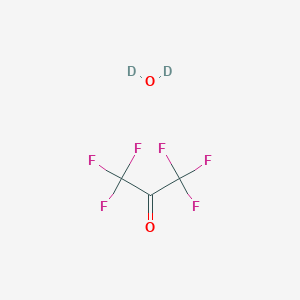

The molecular structure of 1,1,1,3,3,3-hexafluoropropan-2-one represents a highly fluorinated ketone compound with the systematic formula (CF₃)₂CO. The compound structure consists of a central carbonyl group flanked by two trifluoromethyl groups, creating a molecule with six fluorine atoms and significant electrophilic character. Alternative nomenclature includes hexafluoroacetone, perfluoroacetone, and hexafluoro-2-propanone, with each designation reflecting different aspects of the molecular structure.

The structural similarity between hexafluoroacetone and acetone provides insight into the compound's chemical behavior while highlighting the dramatic effects of fluorine substitution. Electron diffraction studies reveal that both compounds adopt very similar geometric structures, with the carbon-oxygen distance in hexafluoroacetone measuring 124.6 picometers compared to 121.0 picometers in acetone. This slight elongation of the carbon-oxygen bond likely results from steric effects introduced by the bulky trifluoromethyl groups.

Table 2: Physical Properties of 1,1,1,3,3,3-Hexafluoropropan-2-one

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₃F₆O | - |

| Molecular Mass | 166.02 | g/mol |

| Boiling Point | -27.45°C | °C |

| Melting Point | -125 to -129°C | °C |

| Density (25°C) | 1.33 | g/cm³ |

| Physical State | Gas | at STP |

| Flammability | Nonflammable | - |

The reactivity characteristics of hexafluoroacetone differ markedly from those of acetone, primarily due to the strong electron-withdrawing effects of the fluorine atoms. These effects render the carbonyl carbon highly electrophilic, leading to rapid reactions with nucleophiles under conditions where acetone would remain unreactive. The compound demonstrates extreme hygroscopicity, readily forming hydrates through reaction with atmospheric moisture.

The formation of geminal diols represents one of the most distinctive features of hexafluoroacetone chemistry. The equilibrium constant for hydrate formation reaches 10⁶ M⁻¹, compared to the unfavorable 10⁻³ M⁻¹ equilibrium for acetone hydration. This dramatic difference illustrates the profound impact of fluorine substitution on chemical reactivity and provides the basis for many of the compound's industrial applications.

Properties

CAS No. |

109640-39-3 |

|---|---|

Molecular Formula |

C3H6F6O4 |

Molecular Weight |

226.10 g/mol |

IUPAC Name |

deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one |

InChI |

InChI=1S/C3F6O.3H2O/c4-2(5,6)1(10)3(7,8)9;;;/h;3*1H2/i/hD6 |

InChI Key |

SNZAEUWCEHDROX-YIKVAAQNSA-N |

Origin of Product |

United States |

Mechanism of Action

Target of Action

Deuterated Water: Deuterated water, also known as heavy water, is a form of water where the hydrogen atoms are replaced by deuterium. The primary targets of deuterated water are the metabolic processes within the body. Deuterium, being a stable isotope of hydrogen, can replace hydrogen in many biochemical reactions, thereby affecting the metabolic stability of drugs.

1,1,1,3,3,3-Hexafluoropropan-2-one: 1,1,1,3,3,3-Hexafluoropropan-2-one is a highly polar solvent. It primarily targets chemical reactions, facilitating Friedel–Crafts-type reactions. It also enhances the efficiency of certain catalyzed reactions.

Mode of Action

Deuterated Water: Deuterated water interacts with its targets by replacing the hydrogen atoms in the metabolic reactions. This replacement leads to amplified bond strength, which in turn increases the biological half-life and thus metabolic stability of the drug.

1,1,1,3,3,3-Hexafluoropropan-2-one: 1,1,1,3,3,3-Hexafluoropropan-2-one interacts with its targets by facilitating reactions that would otherwise require a Lewis acid catalyst. It also enhances the efficiency of certain catalyzed reactions.

Biochemical Pathways

Deuterated Water: Deuterated water affects various biochemical pathways. It can result in metabolic shunting, leading to decreased exposure of critical organs to unwanted and toxic metabolites or increased exposure to desired active metabolites.

1,1,1,3,3,3-Hexafluoropropan-2-one: It is known to facilitate friedel–crafts-type reactions.

Pharmacokinetics

Deuterated Water: Deuterated water can demonstrate better pharmacokinetic or toxicological properties due to stronger deuterium–carbon bonds by altering their metabolism. This results in the increased drug half-life without affecting protein-binding interactions of the drug.

1,1,1,3,3,3-Hexafluoropropan-2-one:Result of Action

Deuterated Water: The molecular and cellular effects of deuterated water’s action include changes in fundamental processes such as cell division or energy metabolism. It can also lead to a decrease in the growth rate of mammalian cell lines.

1,1,1,3,3,3-Hexafluoropropan-2-one:Action Environment

Deuterated Water: Environmental factors can influence the action, efficacy, and stability of deuterated water. For example, the presence of heavy water in the environment can make growth a challenging task for some organisms.

Biological Activity

Deuterated water (D₂O) and 1,1,1,3,3,3-hexafluoropropan-2-one (HFIP) are two distinct compounds that exhibit unique biological activities. This article explores their interactions within biological systems, focusing on their mechanisms of action, potential applications in research and medicine, and relevant case studies.

Overview of Compounds

Deuterated Water (D₂O) :

Deuterated water is water in which the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. It is often used in NMR spectroscopy and other analytical techniques due to its unique nuclear properties.

1,1,1,3,3,3-Hexafluoropropan-2-one (HFIP) :

HFIP is a highly fluorinated compound known for its reactivity and ability to disrupt hydrogen bonding in proteins and enzymes. Its unique structure allows it to interact with biological macromolecules effectively.

1. Interaction with Proteins and Enzymes

HFIP exhibits significant biological activity primarily through its interactions with proteins. The compound can disrupt hydrogen bonds within protein structures, leading to alterations in protein conformation and function. This disruption can affect enzyme activity and protein stability:

- Hydrogen Bond Disruption : HFIP's ability to interfere with hydrogen bonding can lead to denaturation or altered activity of proteins involved in various biochemical pathways .

- Enzyme Inhibition : Studies suggest that HFIP can inhibit certain enzymes by altering their active sites or overall structure .

2. Isotope Effects in Biological Systems

Deuterated water has been shown to influence biochemical reactions differently than regular water due to the kinetic isotope effect. This effect can slow down reaction rates involving hydrogen transfer processes:

- Kinetic Isotope Effect : The substitution of deuterium for hydrogen can lead to changes in reaction kinetics, which may be exploited in studying metabolic pathways and enzyme mechanisms .

Table 1: Summary of Biological Activities

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| Deuterated Water | Alters reaction kinetics | Kinetic isotope effects |

| HFIP | Disrupts protein structure | Hydrogen bond disruption |

| Inhibits enzyme activity | Active site alteration |

Case Study 1: HFIP as a Protein Denaturant

A study investigated the effects of HFIP on the stability of various proteins. The results indicated that HFIP could induce denaturation at low concentrations by disrupting the hydrogen bonding network critical for maintaining protein integrity. This property makes HFIP a valuable tool for studying protein folding and misfolding associated with diseases like Alzheimer's .

Case Study 2: Deuterated Water in Metabolic Studies

Research utilizing deuterated water has shown its potential in tracing metabolic pathways. By incorporating D₂O into cell cultures, researchers can track the incorporation of deuterium into metabolic products, providing insights into cellular metabolism and biosynthetic pathways .

Scientific Research Applications

NMR Spectroscopy

Deuterated hexafluoroacetone serves as an essential solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. Its deuterated nature allows for clearer spectral analysis by minimizing the interference from hydrogen signals. This property is crucial for characterizing complex molecules and studying reaction mechanisms.

| Compound | Application | Key Characteristics |

|---|---|---|

| Deuterated Hexafluoroacetone | NMR Spectroscopy | High reactivity and isotopic labeling |

| Non-deuterated Hexafluoroacetone | Less effective for isotope studies | Standard solvent properties |

Biochemical Studies

Deuterated water has been utilized in various biochemical studies to investigate metabolic pathways. The presence of deuterium can alter the kinetics of enzymatic reactions and provide insights into metabolic shunting processes. For example:

- Metabolic Pathways : Deuterated water can influence the metabolism of drugs by modifying the rates at which they are metabolized due to the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds . This property has been leveraged in drug discovery to enhance pharmacokinetic profiles.

Drug Development

The concept of "deuterium switch" has gained traction in pharmaceutical development. By replacing hydrogen with deuterium in drug molecules, researchers aim to improve their pharmacokinetic properties and reduce toxicity. Notable examples include:

- Deutetrabenazine : Approved by the FDA in 2017, this drug demonstrated improved efficacy and reduced dosing frequency compared to its non-deuterated counterpart .

- Caffeine Derivatives : Studies have shown that deuterated caffeine exhibits a more favorable pharmacokinetic profile, leading to less frequent dosing and reduced exposure to toxic metabolites .

Case Study 1: Palladium-Catalyzed Deuteration

A study demonstrated the effectiveness of using deuterated water in palladium-catalyzed nondirected late-stage deuteration of arenes. The reaction utilized a solvent system comprising deuterated water and hexafluoroisopropanol (HFIP), resulting in high yields of deuterated products with significant isotopic enrichment .

Case Study 2: Drug Metabolism Research

Research has shown that deuterated versions of existing drugs can exhibit significantly altered metabolic pathways due to the stronger carbon-deuterium bonds. This leads to decreased rates of metabolism and potentially lower toxicity profiles. For instance, studies on several non-steroidal anti-inflammatory drugs (NSAIDs) indicated that their deuterated analogs had improved pharmacokinetics compared to their traditional forms .

Comparison with Similar Compounds

Deuterated Water (D₂O)

Deuterated water (D₂O), also known as heavy water, is a form of water where hydrogen atoms (protium) are replaced by deuterium (²H or D), a stable hydrogen isotope. It exhibits distinct physicochemical properties due to the higher mass of deuterium, including a higher boiling point (101.4°C vs. 100°C for H₂O) and density (1.11 g/cm³ at 25°C). D₂O is critical in nuclear reactors as a neutron moderator and in spectroscopic techniques like NMR, where its low proton content minimizes signal interference .

1,1,1,3,3,3-Hexafluoropropan-2-one (Hexafluoroacetone, HFA)

Hexafluoroacetone (HFA, C₃F₆O) is a fluorinated ketone characterized by six fluorine atoms bonded to a propanone backbone. Its strong electronegativity and electron-withdrawing effects make it highly reactive and polar. HFA is often stabilized as a trihydrate (C₃F₆O·3H₂O, CAS 13098-39-0) due to its hygroscopic nature . It is widely used as a solvent in organic synthesis, fluorination reactions, and peptide chemistry .

Comparison with Similar Compounds

Deuterated Water vs. Other Isotopic and Non-Isotopic Waters

Key Findings :

1,1,1,3,3,3-Hexafluoropropan-2-one vs. Related Fluorinated Compounds

Key Findings :

- HFA Trihydrate : Stabilizes reactive anhydrous HFA, enabling safer handling in aqueous systems .

- HFIP : Unlike HFA, HFIP (C₃H₂F₆O) is a fluorinated alcohol with superior solubility in polar solvents, making it ideal for peptide synthesis and as a co-solvent in HPLC .

- Perfluorinated Ketones: Longer-chain analogs like perfluoro(2-methyl-3-pentanone) exhibit higher thermal stability but reduced reactivity compared to HFA .

Deuterated Fluorinated Compounds

| Compound | Molecular Formula | Deuterium Substitution | Applications |

|---|---|---|---|

| 1,1,1,3,3,3-Hexafluoro-2-propanol-d₂ | C₃D₂F₆O | Deuterium at hydroxyl and α-C | NMR spectroscopy, isotopic tracing |

| Deuterated Water (D₂O) | D₂O | Full H → D substitution | Neutron moderation, kinetic studies |

| 2-Chloropropane-1,1,1,3,3,3-d₆ | C₃ClD₆ | Six deuterium atoms | Mechanistic studies in organic chemistry |

Key Findings :

- Deuterated fluorinated compounds like HFIP-d₂ retain the solvent properties of their protonated forms while enabling isotopic labeling for mechanistic studies .

Research Highlights

Deuterated Water in Astrochemistry

Deuterated water is detected in interstellar ice analogs, where its formation is linked to low-temperature ion-molecule reactions. Studies suggest D₂O/H₂O ratios in protostellar environments exceed terrestrial values, providing insights into cosmic chemical evolution .

Preparation Methods

Dual-Temperature Exchange Method

The dual-temperature exchange process exploits the temperature-dependent equilibrium of deuterium between hydrogen gas and water. This method operates through two columns—a "cold" column (20–30°C) and a "hot" column (80–100°C)—where deuterium preferentially concentrates in water at lower temperatures and in hydrogen gas at higher temperatures. The separation factor () for the water-hydrogen system is approximately 1.22, enabling efficient deuterium enrichment. A mixed solvent system, often incorporating hydrogen sulfide (H₂S) or ammonia (NH₃), enhances exchange kinetics. For instance, the water-hydrogen sulfide system achieves a separation factor of 1.12, albeit with higher operational complexity due to corrosive intermediates.

Table 1: Comparative Data for Deuterated Water Production Methods

| Method | Separation Factor () | Energy Consumption (kWh/kg D₂O) | Yield (%) |

|---|---|---|---|

| Dual-Temperature (H₂O-H₂) | 1.22 | 5,000 | 30 |

| Electrolysis | 7.2 | 70,000 | 60 |

| H₂O-H₂S Exchange | 1.12 | 5,000 | 18 |

Electrolytic Concentration

Electrolytic methods decompose water into hydrogen and oxygen, leveraging the slower dissociation rate of D₂O compared to H₂O. In a typical setup, a Pd-B alloy cathode facilitates preferential deuterium adsorption, achieving a 4% volumetric enrichment per cycle. However, this method demands substantial energy input (~70,000 kWh/kg D₂O) and is less economically viable than dual-temperature systems.

Synthesis of 1,1,1,3,3,3-Hexafluoropropan-2-one

HFPO, a fluorinated ketone with applications in polymer chemistry and organic synthesis, is synthesized via nucleophilic substitution and oxidative steps.

Conventional Synthesis via Potassium Acetate and CF₃-C≡CCF₃

A suspension of potassium acetate (642 mmol) in dimethylformamide (DMF) reacts with hexafluoropropylene (CF₃-C≡CCF₃) under nitrogen at room temperature. After quenching with water and NaCl, the organic layer is dried, concentrated, and treated with sulfuric acid in ethanol to yield HFPO. Distillation at 58.2°C affords the product with 99.95% purity.

Table 2: Reaction Conditions for HFPO Synthesis

| Parameter | Value |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Temperature | 25°C (ambient) |

| Catalyst | H₂SO₄ |

| Purity | 99.95% (GC analysis) |

Deuteration Using Heavy Water

Deuterated analogs of HFPO are synthesized by substituting H₂O with D₂O in the hydrolysis step. For example, the oxime derivative (C₃HF₆NO) forms via reaction of hexafluoropropan-2-one with hydroxylamine in deuterated methanol (CD₃OD). Rhodium-catalyzed deuteration at 70–80°C in heavy water further introduces deuterium at carbon centers adjacent to electron-withdrawing groups.

Integrated Methodologies for Deuterated Fluorinated Compounds

Combining fluorination and deuteration steps enhances isotopic purity. A patent-pending method reacts non-deuterated precursors containing C-N-X motifs (X = nitroso, hydroxyl) with Rh catalysts in D₂O/CD₃OD mixtures. For instance, converting CF₃-C(NO)-CF₃ to CF₃-C(ND)-CF₃ achieves >90% deuterium incorporation at 80°C. Reducing agents like NaBH₄/NiCl₂ further stabilize deuterated products.

Analytical and Comparative Data

Table 3: Deuteration Efficiency in Fluorinated Compounds

| Substrate | Deuteration Agent | Temperature (°C) | Deuterium Incorporation (%) |

|---|---|---|---|

| CF₃-C(NO)-CF₃ | D₂O/Rh | 80 | 92 |

| CF₃-CHO | CD₃OD/DCl | 70 | 85 |

Q & A

Q. How do researchers select deuterated solvents for NMR studies involving HFIP or deuterated water?

Deuterated solvents are chosen based on their isotopic purity, compatibility with analytes, and ability to suppress solvent interference. For example:

- Deuterated water (D₂O) is critical for biomolecular NMR due to its ability to minimize water proton signals while maintaining hydrogen-bonding properties .

- HFIP-d₂ (deuterated hexafluoroisopropanol) is used in fluorinated solvent systems for peptide synthesis or acid-sensitive reactions, where its strong hydrogen-bond-disrupting properties aid in solubilizing hydrophobic compounds .

- Residual proton signals (e.g., 1.59 ppm in CDCl₃ or 4.67 ppm in D₂O) must be accounted for during spectral analysis .

Q. What experimental considerations are required to mitigate residual solvent signals in NMR spectra?

Residual solvent peaks (e.g., water in CDCl₃ or DMSO-d₆) can obscure analyte signals. Strategies include:

- Drying protocols : Use molecular sieves or inert gas purging for hygroscopic solvents like HFIP.

- Solvent suppression sequences : Apply pulse sequences like PRESAT or NOESY to suppress water signals in D₂O-based experiments .

- Deuterium lock calibration : Ensure solvent deuteration ≥99% to minimize proton contamination .

Q. How is deuterated water applied in neutron diffraction studies of hygroscopic materials?

In neutron diffraction, hydrogen atoms produce strong incoherent scattering, which deuterium mitigates. For hygroscopic samples:

Q. What is the role of deuterated solvents in hydrogen-deuterium exchange mass spectrometry (HDX-MS)?

HDX-MS relies on deuterated buffers (e.g., D₂O) to label labile hydrogens in proteins. Key steps:

- Quench conditions : Use low-pH, low-temperature buffers to halt exchange post-labeling.

- Peptide identification : Compare deuterated samples with undeuterated controls using software like DynamX 3.0 to map solvent-accessible regions .

Advanced Research Questions

Q. What are the trade-offs between deuterated solvents and deuterated atmospheres in FT-ICR mass spectrometry for complex mixtures?

- Deuterated solvents (e.g., D₂O): Provide low-depth HDX (1–2 deuteriums per molecule) but simplify formula assignment due to detectable non-deuterated ions .

- Deuterated atmospheres (e.g., D₂ gas): Enable near-complete HDX (all labile H replaced) but require prior knowledge of sample composition for accurate molecular formula generation .

Q. How does deuteration enhance the pharmacokinetic stability of antiviral compounds like GC376?

Deuteration of protease inhibitors (e.g., GC376) slows metabolic degradation by altering C-D bond kinetics. In SARS-CoV-2 studies:

Q. What structural and functional challenges arise when studying deuterated macromolecules in heavy water (D₂O)?

Q. How can deuterated water serve as a tracer in hydrological and environmental studies?

- Subsurface flow tracking : Deuterated water irrigation experiments reveal preferential flow paths in soil matrices via isotope-ratio mass spectrometry (IRMS). For example, deuterium traces detected in trench outflow within 2 hours indicate rapid bypass flow .

Q. What catalytic strategies enable selective deuteration of organic molecules using D₂O?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.